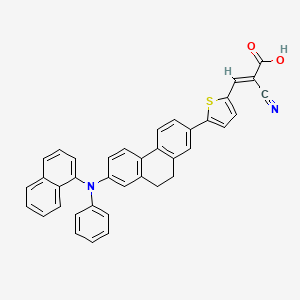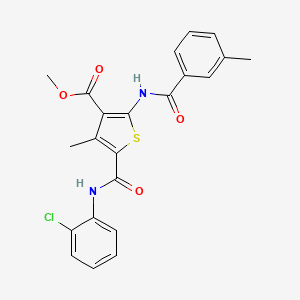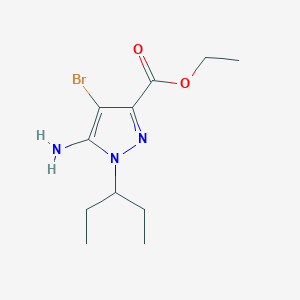
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an amino group, a bromine atom, and an ethylpropyl substituent. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic compounds .
Preparation Methods
The synthesis of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the reaction of hydrazones with α-bromo ketones under visible light catalysis. This method provides 1,3,5-trisubstituted pyrazoles in good yields under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents play a crucial role in its reactivity, influencing its binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the bromine and ethylpropyl substituents, resulting in different reactivity and biological activity.
3(5)-Aminopyrazoles: These compounds serve as precursors for the synthesis of condensed heterocycles and exhibit different tautomeric forms.
Indole derivatives: While structurally different, indole derivatives share similar biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C11H18BrN3O2 |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-pentan-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H18BrN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3 |
InChI Key |
GCVNJMYZGJFDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=C(C(=N1)C(=O)OCC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


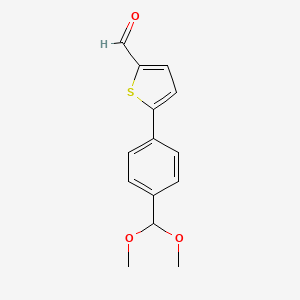
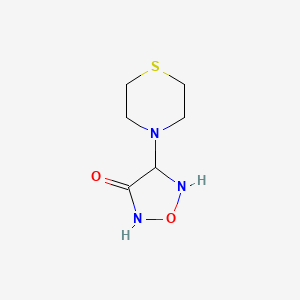

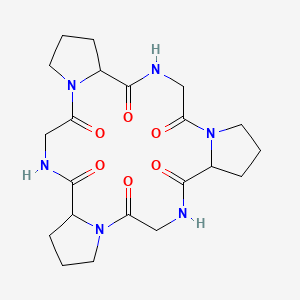
![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)

![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)



